molecular formula C9H7ClN4O2S B599197 2-((6-Chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylic acid CAS No. 1251716-89-8

2-((6-Chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylic acid

Cat. No. B599197
M. Wt: 270.691
InChI Key: LEPDNDFKYFKQNP-UHFFFAOYSA-N
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Description

“2-((6-Chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylic acid” is a chemical compound with the molecular formula C9H7ClN4O2S . It has a molecular weight of 270.70 g/mol . The compound is also known by other names such as “5-Thiazolecarboxylic acid, 2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-” and “2-[(6-chloro-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxylic acid” among others .


Molecular Structure Analysis

The InChI code for the compound is "InChI=1S/C9H7ClN4O2S/c1-4-12-6(10)2-7(13-4)14-9-11-3-5(17-9)8(15)16/h2-3H,1H3,(H,15,16)(H,11,12,13,14)" . The compound has a XLogP3-AA value of 2.7, indicating its lipophilicity . It has 2 hydrogen bond donors and 7 hydrogen bond acceptors .


Physical And Chemical Properties Analysis

The compound has a computed exact mass of 269.9978243 g/mol and a monoisotopic mass of 269.9978243 g/mol . It has a rotatable bond count of 3 .

Scientific Research Applications

  • Synthesis of Anticancer Agents : A study by Lombardo et al. (2004) discovered a compound, N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a potent Src/Abl kinase inhibitor showing excellent antiproliferative activity against hematological and solid tumor cell lines. This compound was effective in a K562 xenograft model of chronic myelogenous leukemia (CML), showing complete tumor regressions with low toxicity at multiple dose levels (Lombardo et al., 2004).

  • Hypoglycemic Agents : Song et al. (2011) synthesized a series of novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives, identifying ethyl 2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl-amino)thiazole-5-carboxylate as a potent dual-acting hypoglycemic agent activating both glucokinase (GK) and PPARγ. This compound demonstrated significant efficacy in reducing glucose levels in normal mice after oral glucose loading (Song et al., 2011).

  • Antimicrobial Activity : Patel and Shaikh (2010) worked on the synthesis of 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole, demonstrating potential antimicrobial activities. These compounds were evaluated against various bacterial and fungal species, showing activities comparable with standard drugs (Patel & Shaikh, 2010).

  • Antihypertensive Agents : Abdel-Wahab et al. (2008) synthesized compounds based on methyl 2-(thiazol-2-ylcarbamoyl)acetate, including derivatives with antihypertensive α-blocking activity. These compounds displayed good antihypertensive α-blocking activity with low toxicity (Abdel-Wahab et al., 2008).

Safety And Hazards

The compound has been associated with hazard statements H302, H315, H319, H332, H335, and precautionary statements P261, P280, P305, P338, P351 .

Future Directions

The compound and its derivatives could potentially be explored further for their inhibitory effects on Src family kinases (SFKs), which could have implications in the treatment of various diseases .

properties

IUPAC Name

2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN4O2S/c1-4-12-6(10)2-7(13-4)14-9-11-3-5(17-9)8(15)16/h2-3H,1H3,(H,15,16)(H,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEPDNDFKYFKQNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NC2=NC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50735198
Record name 2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-Chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylic acid

CAS RN

1251716-89-8
Record name 2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251716-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
K Brandvold - 2014 - deepblue.lib.umich.edu
Protein kinases have evolved as key players in the signaling processes that allow the mammalian cell to respond to environmental stimuli. Determination of the function of each the …
Number of citations: 0 deepblue.lib.umich.edu

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